molecular formula C21H22ClN3O5 B297554 N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide

N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide

Katalognummer B297554
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: ZJSDFURGQGMUHX-WYMPLXKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized and characterized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been extensively studied for its potential applications in scientific research.

Wirkmechanismus

As a CB1 receptor antagonist, AM-251 binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the effects of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which normally bind to and activate the CB1 receptor.
Biochemical and Physiological Effects
AM-251 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. For example, it has been shown to inhibit the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to reduce the analgesic effects of endocannabinoids in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using AM-251 in lab experiments is that it allows researchers to selectively block the CB1 receptor without affecting other receptors or signaling pathways. This can help to elucidate the specific role of the endocannabinoid system in various physiological processes. However, one limitation of using AM-251 is that it is not a completely selective antagonist, and may also interact with other receptors or signaling pathways at higher concentrations.

Zukünftige Richtungen

There are many potential future directions for research involving AM-251. Some possible areas of interest include:
- Investigating the role of the endocannabinoid system in various disease states, such as chronic pain, addiction, and neurodegenerative disorders.
- Developing more selective and potent CB1 receptor antagonists to improve the specificity and efficacy of experiments.
- Exploring the potential therapeutic applications of CB1 receptor antagonists in various diseases and conditions.
- Investigating the effects of long-term CB1 receptor blockade on physiological processes and potential side effects.
Conclusion
In conclusion, AM-251 is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential applications in scientific research. It acts as a competitive antagonist of the CB1 receptor, and has a variety of biochemical and physiological effects. While it has some limitations, it is a valuable tool for studying the endocannabinoid system and has many potential future directions for research.

Synthesemethoden

AM-251 is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2-bromoacetyl chloride to form the desired product.

Wissenschaftliche Forschungsanwendungen

AM-251 has been widely used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that plays a crucial role in various physiological processes, including pain sensation, appetite, mood, and memory. AM-251 acts as a competitive antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body.

Eigenschaften

Produktname

N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide

Molekularformel

C21H22ClN3O5

Molekulargewicht

431.9 g/mol

IUPAC-Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22ClN3O5/c1-3-10-29-18-9-8-15(11-19(18)28-2)12-24-25-20(26)13-23-21(27)14-30-17-7-5-4-6-16(17)22/h3-9,11-12H,1,10,13-14H2,2H3,(H,23,27)(H,25,26)/b24-12+

InChI-Schlüssel

ZJSDFURGQGMUHX-WYMPLXKRSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.